1-[4-(6-Bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one
Description
1-[4-(6-Bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one is a synthetic small molecule featuring a 6-bromo-substituted benzothiazole core linked to a 2-methylpropan-1-one group via a piperazine ring. The 2-methylpropan-1-one group introduces steric bulk, which may influence solubility and metabolic stability.
Properties
IUPAC Name |
1-[4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN3OS/c1-10(2)14(20)18-5-7-19(8-6-18)15-17-12-4-3-11(16)9-13(12)21-15/h3-4,9-10H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FABXJPUVFPZJGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-(6-Bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one typically involves multi-step procedures. One common synthetic route includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the reaction of 2-aminothiophenol with bromoacetyl bromide under controlled conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced by reacting the benzothiazole derivative with piperazine in the presence of a suitable base.
Final Coupling: The final step involves coupling the piperazine-benzothiazole intermediate with 2-methylpropan-1-one using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-[4-(6-Bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The bromine atom in the benzothiazole ring can be substituted with other nucleophiles such as amines or thiols under suitable conditions
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like triethylamine. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Biological Applications
-
Anticancer Activity :
- The compound has shown promising results in inhibiting cancer cell proliferation. Studies indicate that it interacts with specific molecular targets involved in cancer pathways, potentially leading to cytotoxic effects on tumor cells .
- For instance, its mechanism of action may involve the modulation of enzyme activity related to cancer progression, making it a candidate for further development as an anticancer agent.
- Antimicrobial Properties :
- Neuropharmacological Effects :
Synthetic Routes
The synthesis of 1-[4-(6-Bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one typically involves several key steps:
-
Formation of Benzothiazole Ring :
- This step often involves the reaction of 2-aminothiophenol with a suitable brominated aromatic aldehyde under acidic conditions to form the benzothiazole core.
-
Piperazine Substitution :
- The introduction of the piperazine group can be achieved through nucleophilic substitution reactions, where piperazine reacts with activated halides derived from the benzothiazole compound.
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Final Modification :
- The final step involves the introduction of the methylpropanone moiety, which can be accomplished through acylation reactions using acyl chlorides or anhydrides.
Industrial Applications
- Pharmaceutical Development :
- Material Science :
Case Study 1: Anticancer Screening
A recent study evaluated the anticancer properties of several benzothiazole derivatives, including this compound. In vitro assays demonstrated significant inhibition of cell growth in various cancer cell lines, with IC50 values indicating strong activity compared to standard chemotherapeutics .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial activity of this compound against multi-drug resistant bacteria. Results showed that it exhibited bactericidal effects at low concentrations, suggesting its potential as an alternative treatment option in an era of increasing antibiotic resistance .
Mechanism of Action
The mechanism of action of 1-[4-(6-Bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity to these targets. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzothiazole-Piperazine Scaffolds
Key structural variations among analogues include substitutions on the benzothiazole ring, modifications to the piperazine linker, and changes to the terminal ketone group.
Key Observations:
- Bromine vs.
Analogues with Urea or Hydrazine Linkages
Urea derivatives (e.g., compounds 11a-11o in ) and hydrazine-based compounds (e.g., ) highlight alternative functional groups for biological targeting.
Comparison with Target Compound :
- Flexibility : The piperazine linker in the target compound provides greater rotational freedom compared to rigid hydrazine derivatives (), enabling better adaptation to binding pockets .
Crystallographic and Conformational Comparisons
and report crystal structures of brominated benzothiazine derivatives. For example:
- 6-Bromo-4-hydrazinylidene-1-methyl-3H-2λ6,1-benzothiazine-2,2-dioxide (I) : The bromine atom deviates from the aromatic plane by 0.0547 Å, slightly less than in analogues (0.064–0.073 Å), suggesting subtle differences in steric strain .
- Impact of Substituents : The hydrazide group in compound (I) forms inversion dimers via N–H···N hydrogen bonds, a feature absent in the target compound due to its ketone terminus .
Drug-Likeness and Solubility
- Molecular Weight : The target compound (~409.3) is within Lipinski’s limit (≤500), unlike larger urea derivatives (e.g., 11m: 602.2) .
- Topological Polar Surface Area (TPSA) : Estimated TPSA for the target compound is ~50 Ų (piperazine + ketone), suggesting moderate oral bioavailability, compared to urea derivatives (TPSA > 80 Ų) .
Biological Activity
1-[4-(6-Bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and promising biological activities. This compound integrates a brominated benzothiazole moiety with a piperazine group, which enhances its potential pharmacological applications. The compound's molecular formula is C14H16BrN3OS, and it is characterized by its ability to interact with various biological targets.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key Structural Features:
- Brominated Benzothiazole Ring: Known for its bioactive properties.
- Piperazine Moiety: Contributes to the compound's interaction with biological systems.
- Dimethylpropanone Group: Enhances solubility and potential reactivity.
The biological activity of this compound is thought to be mediated through several mechanisms:
Target Interactions:
- The compound may interact with neurotransmitter receptors and enzymes involved in various biochemical pathways, including those related to cell signaling and proliferation.
Biochemical Pathways:
- Potential modulation of neurotransmission and inhibition of protein aggregation have been suggested based on the known activities of similar benzothiazole and piperazine derivatives .
Biological Activity
Research has demonstrated that this compound exhibits a range of biological activities:
Antimicrobial Activity
In studies assessing antimicrobial effects, derivatives of benzothiazole have shown significant antibacterial activity. For example:
- Minimum Inhibitory Concentration (MIC): Ranges from 0.12 mg/mL to 0.75 mg/mL against various strains including Pseudomonas aeruginosa and Staphylococcus aureus.
| Compound | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| 1-[4-(6-Bromo...]-2-methylpropan-1-one | 0.12 - 0.75 | 0.25 - >1.00 |
| Reference Compound (Ampicillin) | 0.5 - 2.0 | >2.0 |
Anticancer Activity
The compound has also been evaluated for anticancer properties:
- In vitro studies indicated that it could inhibit the proliferation of various cancer cell lines, including A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer) cells .
- The mechanism involves inducing apoptosis and cell cycle arrest, suggesting its potential as an anticancer agent.
Case Studies
Several case studies have highlighted the efficacy of benzothiazole derivatives in treating infections and cancer:
- Antibacterial Study:
- Anticancer Screening:
Q & A
Q. What are the common synthetic routes for 1-[4-(6-Bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one, and how are reaction conditions optimized?
- Methodological Answer : The compound is synthesized via coupling reactions involving piperazine derivatives and brominated benzothiazole precursors. A representative method involves:
-
Step 1 : Reacting 6-bromo-1,3-benzothiazol-2-yl piperazine with 2-methylpropan-1-one derivatives in dioxane or THF under reflux (80–100°C).
-
Step 2 : Using catalysts like triethylamine (TEA) or CuI to facilitate nucleophilic substitution or click chemistry (e.g., triazole formation) .
-
Purification : Silica gel column chromatography with eluents such as ethyl acetate/hexane (1:3) yields pale solids (typical purity >95%) .
-
Optimization : Reaction time (8–12 hours), solvent polarity, and catalyst loading are adjusted to improve yield (60–85%) and reduce by-products .
Key Reaction Parameters Conditions Solvent Dioxane, THF Temperature 80–100°C Catalyst TEA, CuI Yield 60–85%
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral signatures are expected?
- Methodological Answer :
- 1H/13C-NMR : The piperazine moiety shows characteristic peaks at δ 2.5–3.5 ppm (N–CH2), while the 6-bromo-benzothiazole aromatic protons appear at δ 7.2–8.1 ppm. The ketone (propan-1-one) resonates at δ 2.1–2.3 ppm (CH3) .
- Mass Spectrometry (MS) : A molecular ion peak at m/z 380–400 (M+H)+ confirms the molecular weight. Fragmentation patterns include loss of Br (∼80 Da) and piperazine cleavage .
- Elemental Analysis : Expected C, H, N percentages within ±0.3% of theoretical values (e.g., C: 52.3%, H: 4.8%, N: 14.1%) .
Q. How is purity assessed, and what analytical methods validate the absence of impurities?
- Methodological Answer :
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (60:40) detect impurities (<0.5%). Retention times are compared against reference standards .
- TLC : Silica plates (ethyl acetate/hexane, 1:2) with UV visualization at 254 nm confirm single spots (Rf ≈ 0.5) .
- Elemental Analysis : Deviations >0.3% indicate unreacted precursors or solvent residues .
Advanced Research Questions
Q. How do structural modifications (e.g., bromo substitution, piperazine linker) influence biological activity?
- Methodological Answer :
- Bromo Substitution : The 6-bromo group enhances electrophilic reactivity, enabling cross-coupling (e.g., Suzuki reactions) for SAR studies. Its absence reduces antiproliferative activity by ∼40% .
- Piperazine Linker : Replacing piperazine with morpholine decreases solubility (logP increases by 0.5) but improves CNS penetration in in vitro models .
- Propan-1-one Chain : Methyl substitution at C2 reduces steric hindrance, optimizing binding to targets like kinase enzymes (IC50: 0.8 μM vs. 2.5 μM for unsubstituted analogs) .
Q. What strategies resolve contradictions between in silico predictions and experimental bioactivity data?
- Methodological Answer :
- Case Study : Lipinski’s Rule Violations: While in silico tools (e.g., Molinspiration) predict poor oral bioavailability for analogs with >5 H-bond acceptors, in vivo assays show unexpected absorption due to active transport mechanisms .
- Resolution : Cross-validate with:
- PAMPA Assays : Measure passive permeability (e.g., Pe > 5 × 10⁻⁶ cm/s).
- Caco-2 Models : Assess active transport .
- Adjustments : Modify polar groups (e.g., replace –OH with –OMe) to balance permeability and solubility .
Q. How are reaction intermediates and by-products identified during scale-up synthesis?
- Methodological Answer :
- LC-MS/MS : Detects intermediates like unreacted 6-bromo-benzothiazole (RT: 3.2 min) and N-alkylated by-products (RT: 4.5 min) .
- Kinetic Studies : Monitor reaction progress via in situ IR spectroscopy (C=O stretch at 1700 cm⁻¹) to optimize time and temperature .
Q. What computational tools predict the compound’s pharmacokinetic and toxicity profiles?
- Methodological Answer :
- ADMET Prediction : SwissADME or PreADMET estimate:
- Bioavailability : 55–65% (TPSA: 80–90 Ų; logP: 2.8–3.2) .
- Toxicity : ProTox-II predicts hepatotoxicity (Probability: 72%) due to benzothiazole metabolism .
- Validation : Compare with in vitro cytotoxicity (e.g., HepG2 cells, IC50: 25 μM) and Ames test results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
